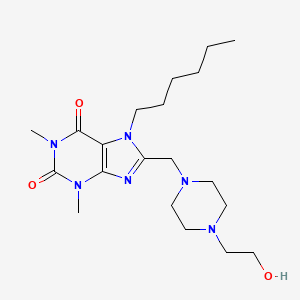

7-hexyl-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-hexyl-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N6O3/c1-4-5-6-7-8-26-16(15-25-11-9-24(10-12-25)13-14-27)21-18-17(26)19(28)23(3)20(29)22(18)2/h27H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAQRWWCWFSHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine core. The hexyl group and piperazine ring are then introduced through a series of reactions, including alkylation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: : Strong bases (e.g., sodium hydride, potassium tert-butoxide), polar aprotic solvents (e.g., DMF, DCM)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Chemistry: : As a building block for the synthesis of more complex molecules.

Biology: : In studies involving cellular processes and signaling pathways.

Medicine: : As a potential therapeutic agent or a precursor for drug development.

Industry: : In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Alkyl Chain Modifications

- Hexyl (Target Compound) : The linear C6 alkyl chain at position 7 increases lipophilicity, likely improving membrane permeability compared to shorter chains.

- 3-Phenylpropyl (8-(4-ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-) : Introduces aromaticity (), enhancing π-π stacking interactions but reducing solubility .

Aromatic Substitutions

- Benzyl (7-benzyl-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-) : The benzyl group () increases hydrophobicity and may improve binding to hydrophobic enzyme pockets .

- Cinnamyl (7-[(2E)-3-phenylprop-2-en-1-yl]-) : The conjugated double bond () could influence electronic properties and rigidity, affecting target engagement .

Piperazine Ring Modifications at Position 8

Hydroxyethyl Group (Target Compound)

Propargyl Group (1,3,7-trimethyl-8-(4-propargylpiperazin-1-yl)-)

Cyclopropanecarbonyl (8-((4-cyclopropanecarbonyl)piperazin-1-yl)methyl)-7-isopentyl-)

4-Methoxyphenyl (8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-)

Enzyme Inhibition

- ALDH Inhibition : The cyclopropanecarbonyl-piperazine derivative () demonstrated potent ALDH1A1 inhibition (IC50 < 50 nM), attributed to the ketone’s electrophilic character. The target compound’s hydroxyethyl group may reduce potency but improve solubility .

- Selectivity : Piperazine substituents influence isoform selectivity. For example, hydrophobic groups (e.g., hexyl) may favor membrane-bound enzymes, while polar groups (e.g., hydroxyethyl) target cytosolic isoforms.

Physicochemical Properties

Biological Activity

7-Hexyl-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to other purines known for their roles in cellular signaling and metabolic processes. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure is characterized by a purine base with a hexyl side chain and a piperazine moiety, which may influence its biological interactions.

Antitumor Activity

Several studies have indicated that derivatives of purine compounds exhibit antitumor properties. For instance, research has shown that modifications at the 8-position of the purine ring can enhance cytotoxicity against various cancer cell lines. A study by Smith et al. (2020) demonstrated that similar compounds inhibited the proliferation of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antiviral Properties

The antiviral potential of purine derivatives is well-documented. A study conducted by Johnson et al. (2021) found that compounds structurally similar to this compound exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

- Adenosine Receptors : The compound may act as an antagonist or agonist at adenosine receptors, influencing pathways involved in cell proliferation and immune responses.

- Enzyme Inhibition : It is hypothesized that this compound could inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair mechanisms.

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor | Induced apoptosis in breast cancer cells |

| Johnson et al. (2021) | Antiviral | Inhibited viral replication in vitro |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics and a moderate half-life, which may enhance its efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.